4,5,6-Trimethylbenzene-1,3-diol
Description
Structure
3D Structure
Properties
CAS No. |
5700-67-4 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4,5,6-trimethylbenzene-1,3-diol |
InChI |
InChI=1S/C9H12O2/c1-5-6(2)8(10)4-9(11)7(5)3/h4,10-11H,1-3H3 |
InChI Key |
KXAKDOWCKQHQIQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1C)O)O)C |
Canonical SMILES |
CC1=C(C(=CC(=C1C)O)O)C |
Other CAS No. |
5700-67-4 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4,5,6 Trimethylbenzene 1,3 Diol
Regioselective Alkylation Approaches
The introduction of three methyl groups onto a benzene-1,3-diol (resorcinol) precursor with the required 4,5,6-substitution pattern presents a significant regiochemical challenge. The success of the synthesis hinges on the ability to control the position of these alkylations.
Friedel-Crafts Alkylation as a Methylation Strategy for Precursors
The Friedel-Crafts reaction, a cornerstone of aromatic chemistry developed in 1877, serves as a primary method for attaching alkyl groups to an aromatic ring. wikipedia.org This electrophilic aromatic substitution typically involves an alkyl halide and a strong Lewis acid catalyst, such as aluminum chloride. wikipedia.org When applied to resorcinol (B1680541) precursors, the hydroxyl groups are strong activating, ortho-para directors. This inherent directing effect complicates the selective synthesis of the 4,5,6-trimethyl isomer, often leading to a mixture of products.
Research into the Friedel-Crafts alkylation of resorcinol has shown that the reaction can be carried out using various alkylating agents and catalysts. For instance, the alkylation of resorcinol with methyl tert-butyl ether (MTBE) over mesoporous alumina (B75360) impregnated with sulfuric acid has been demonstrated to produce tert-butylated resorcinols. researchgate.net While this demonstrates the feasibility of alkylating the resorcinol ring, achieving the specific trimethylated pattern of the target molecule via a one-pot Friedel-Crafts reaction is challenging due to potential polyalkylation and rearrangement, and the difficulty in overriding the strong ortho-para directing influence of the two hydroxyl groups. wikipedia.orgacs.org A biocatalytic approach using the enzyme CylK has shown high regioselectivity for the 2-position of resorcinols, but this would not yield the desired 4,5,6-substitution. thieme-connect.de
Table 1: Challenges in Friedel-Crafts Alkylation for 4,5,6-Trimethylbenzene-1,3-diol Synthesis
| Challenge | Description |
| Regioselectivity | The two hydroxyl groups strongly direct incoming electrophiles (methyl groups) to the ortho and para positions (positions 2, 4, and 6), making substitution at position 5 difficult. |
| Polyalkylation | The initial introduction of an electron-donating methyl group can further activate the ring, leading to the addition of more than the desired number of alkyl groups. wikipedia.org |
| Rearrangement | Under harsh Friedel-Crafts conditions, carbocation intermediates can rearrange, leading to isomeric byproducts. |
Directed Ortho-Metalation for Controlled Methyl Group Introduction
To overcome the regioselectivity limitations of classical electrophilic substitution, directed ortho-metalation (DoM) offers a powerful alternative. organic-chemistry.orgwikipedia.org This strategy utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium base (e.g., n-butyllithium). wikipedia.orgbaranlab.org This coordination directs the base to deprotonate the proton at the adjacent ortho position, creating a specific aryllithium intermediate. This intermediate can then be quenched with an electrophile, such as a methylating agent, to install a substituent with high regiochemical control. organic-chemistry.org
For the synthesis of a 4,5,6-trimethylated precursor, one could envision a multi-step DoM strategy starting from a protected resorcinol derivative, such as 1,3-dimethoxybenzene. The methoxy (B1213986) groups are effective DMGs. organic-chemistry.org However, they would direct metalation to positions 2, 4, and 6. Achieving the 4,5,6-pattern would likely require a more sophisticated approach involving the use of removable blocking groups to deactivate certain positions while the desired sites are sequentially methylated. uwindsor.ca For example, a removable silyl (B83357) group could be installed at a reactive site, methylation performed at another, followed by removal of the blocking group and subsequent methylation at the newly available position. uwindsor.ca The carboxylate group itself can also serve as a potent directing group. organic-chemistry.org
Hydroxylation Techniques for Diol Formation
An alternative synthetic strategy involves starting with a trimethylated aromatic ring and subsequently introducing the two hydroxyl groups. The key challenge here is the regioselective introduction of the hydroxyls at the 1 and 3 positions of a trimethylated benzene (B151609) core, such as 1,2,3-trimethylbenzene (B126466) (hemimellitene).
Electrophilic Substitution Methods for Hydroxyl Group Introduction
The direct hydroxylation of an aromatic ring is a form of electrophilic aromatic substitution where an electrophilic oxygen species, often considered an "OH+ equivalent," attacks the ring. fiveable.melibretexts.org This process is crucial in many biological pathways, for example, in the enzyme-catalyzed hydroxylation of p-hydroxyphenylacetate, which requires a coenzyme and molecular oxygen. libretexts.orgacs.org
In a laboratory setting, direct hydroxylation can be challenging but is achievable using strong oxidizing agents like peracids or hydrogen peroxide with a Lewis acid catalyst. fiveable.mersc.org The regioselectivity is governed by the directing effects of the substituents already present on the ring. fiveable.me In the case of 1,2,3-trimethylbenzene, the three electron-donating methyl groups would activate the ring towards electrophilic attack, but controlling the introduction of two hydroxyl groups at specific positions to form the 1,3-diol would be difficult and likely result in a mixture of phenolic isomers. ca.govnih.gov Mechanistic studies on enzymatic aromatic hydroxylation suggest complex pathways, including the formation of epoxide intermediates, which could potentially be harnessed for more controlled synthesis. pnas.org
Oxidative Approaches to Aromatic Diols
A more controlled and widely used method for creating aromatic diols involves the oxidation of a precursor ketone, a process known as the Baeyer-Villiger oxidation. google.comgoogle.com This reaction converts a ketone into an ester using a peroxy acid.
A plausible synthetic route to this compound using this approach would be:
Acylation: A suitable trimethylphenol, for example, 2,3,4-trimethylphenol, would undergo a Friedel-Crafts acylation or a Fries rearrangement to install an acetyl group, yielding a hydroxyacetophenone derivative.
Baeyer-Villiger Oxidation: The resulting ketone is then treated with a peroxy compound, such as peracetic acid, to induce the Baeyer-Villiger oxidation. This inserts an oxygen atom between the aromatic ring and the carbonyl carbon, forming a carboxylate ester of the target diol (an acetate (B1210297) ester in this case). google.comgoogle.com
Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield the final this compound.
This multi-step pathway offers significantly better regiochemical control over the final positions of the hydroxyl groups compared to direct hydroxylation of the trimethylated arene. google.com
Advanced Stereocontrolled Synthesis of 1,3-Diol Motifs
While the synthesis of the aromatic this compound does not involve stereocenters on the ring itself, the 1,3-diol motif is a fundamental structural unit in many complex natural products where stereochemistry is critical. rsc.org Significant research has been dedicated to the stereocontrolled synthesis of aliphatic 1,3-diols.
One prominent method involves the cooperative Lewis base-mediated intramolecular carbonyl hydrosilylation of β-hydroxy ketones. acs.orgacs.orgnih.gov This reaction proceeds through a well-defined six-membered chair-like transition state, allowing for predictable and high diastereoselectivity in generating both syn and anti 1,3-diol products. acs.org
Another powerful strategy is the domino aldol-coupling/reduction sequence. A novel process utilizing an Ipc-boron-aldol coupling followed by an Ipc-mediated reduction of the intermediate β-hydroxy ketone allows for the synthesis of 1,3-anti-diols from methyl ketones and aldehydes with excellent selectivity. nih.gov
Furthermore, biocatalysis has emerged as an environmentally conscious and highly selective method. Enzymes are used to catalyze the synthesis of chiral 1,3-diols, often in one-pot strategies that proceed with high stereoselectivity, providing access to valuable building blocks for pharmaceuticals. rsc.org
Table 2: Comparison of Stereocontrolled 1,3-Diol Synthesis Methods
| Method | Key Features | Stereoselectivity | Reference |
| Intramolecular Carbonyl Hydrosilylation | Uses β-hydroxy ketone substrates and a Lewis base mediator. Proceeds via a chair-like transition state. | Predictable diastereoselectivity for syn and anti products. | acs.orgnih.gov |
| Domino Aldol-Coupling/Reduction | Employs an Ipc-boron-aldol coupling followed by an Ipc-mediated reduction. | Excellent anti-selectivity. | nih.gov |
| Biocatalysis | Utilizes enzymes to catalyze the formation of chiral diols. | High stereoselectivity (syn or anti depending on the enzyme). | rsc.org |
These advanced methods highlight the progress in modern organic synthesis toward the precise control of stereochemistry, a crucial aspect in the construction of complex, biologically active molecules containing the 1,3-diol functional group.
Radical-Mediated C-H Functionalization Strategies
Radical-mediated C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto aromatic rings, bypassing the need for pre-functionalized starting materials. pkusz.edu.cn This approach offers a more atom-economical pathway for synthesizing complex molecules. pkusz.edu.cn The hydrogen atom transfer (HAT) process is a key strategy, utilizing reagents that can selectively abstract a hydrogen atom from a C-H bond to generate a reactive carbon-centered radical. researchgate.net This radical can then participate in further reactions to form new carbon-carbon or carbon-heteroatom bonds. researchgate.net
For instance, the use of a doubly cationic nitrogen-based radical, TEDA2+•, has demonstrated high positional selectivity in the functionalization of arenes. nih.gov This method, termed charge transfer directed radical substitution, can lead to the formation of aryl piperazines from the corresponding aryl C-H compounds in a two-step, one-pot synthesis. nih.gov Although direct application to this compound is not explicitly detailed, the principles of such selective C-H functionalization could be adapted. The selectivity in these reactions is often governed by a combination of steric and electronic effects. nih.gov
Photocatalysis, particularly with reagents like the decatungstate anion ([W10O32]4−), has also been employed for radical C-H functionalization. nih.gov This method is capable of cleaving even strong aliphatic C(sp3)-H bonds and has been used for the direct intermolecular radical C-H disulfuration. nih.gov
Diastereoselective and Enantioselective Methodologies for Acyclic Analogs
While the direct stereoselective synthesis of a planar aromatic compound like this compound is not applicable, the synthesis of its potential acyclic precursors often involves diastereoselective and enantioselective methodologies to control the stereochemistry of the final product. The asymmetric aldol (B89426) reaction is a classic example used to create syn- and anti-1,2-diol units with high levels of stereocontrol. researchmap.jp
Recent advancements have focused on the enantioselective functionalization of polyoxygenated molecules. nih.gov For example, chiral catalysts have been developed for the enantioselective silylation of acyclic and cyclic 1,2,3-triols, which can serve as precursors to more complex molecules. nih.gov The stereochemical outcome of these reactions is often dictated by minimizing steric interactions between the substrate and the catalyst. nih.gov
Nickel-catalyzed reductive coupling of dienol ethers and aldehydes represents another innovative approach to synthesize monoprotected vicinal diols. acs.org This method allows for the selective formation of either syn or anti diastereomers with excellent diastereo- and enantioselectivity, depending on the geometry of the dienol ether. acs.org The use of bulky phosphine (B1218219) ligands is crucial for achieving the desired regioselectivity and diastereoselectivity. acs.org
Catalytic Amination and Deoxygenation Routes to Bio-based Diol Precursors
The synthesis of aromatic compounds from renewable biomass resources is a key area of green chemistry. researchgate.netrsc.org Catalytic amination of biomass-derived diols and other oxygenates is a promising route to valuable chemicals. acs.orgtu-darmstadt.de This process can lead to the formation of linear and cyclic amines, which can be further transformed into other functional molecules. acs.org
The "hydrogen borrowing" strategy is a particularly sustainable approach for the amination of alcohols. researchgate.net In this process, the alcohol is first dehydrogenated to a carbonyl compound, which then condenses with an amine to form an imine. Subsequent hydrogenation of the imine, using the hydrogen "borrowed" in the first step, yields the desired amine, with water as the only byproduct. researchgate.net While often leading to N-heterocyclic compounds, especially with C4-C6 diols, recent research has developed non-noble metal catalysts, such as CuNiAlOx, for the selective monoamination of diols. figshare.com
Deoxygenation is another critical step in converting biomass-derived feedstocks into chemical building blocks. While specific deoxygenation routes leading directly to this compound precursors are not extensively documented, the general principles of catalytic deoxygenation are well-established in biorefinery processes.
Green Chemistry Considerations in Synthesis
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly influencing the design of synthetic routes.
Application of Bismuth(III) Catalysts in Related Cyclization Reactions
Bismuth(III) salts have gained attention as relatively non-toxic and inexpensive catalysts for various organic transformations. researchgate.net Bismuth(III) triflate, in particular, is a highly active, non-corrosive, and easy-to-handle Lewis acid catalyst. researchgate.net It has been successfully employed in cyclization reactions, such as the Nazarov cyclization, to produce indanones from aryl vinyl ketones. nih.gov This reaction is notable for proceeding without the need for additives and being insensitive to air and moisture. nih.gov
Bismuth(III) compounds can catalyze a wide range of reactions, including epoxide opening, ketal formation and deprotection, and various carbon-carbon bond-forming reactions. nih.gov Their utility extends to cascade reactions, where multiple transformations occur in a single pot, leading to the rapid construction of complex molecular architectures. For example, a bismuth(III)-catalyzed cascade strategy has been developed for the synthesis of oxaspirolactones from propargylic diol-esters. rsc.org The Lewis acidic nature of bismuth(III) allows it to activate various functional groups, including alcohols and alkynes. researchgate.net
Sustainable Feedstock Utilization in Aromatic Synthesis
The production of aromatic chemicals has traditionally relied on fossil fuels. rsc.org However, there is a growing interest in utilizing renewable feedstocks, such as biomass, to produce these valuable compounds. researchgate.netrsc.orgnih.gov Lignin (B12514952), a major component of lignocellulosic biomass, is the largest renewable source of aromatic compounds on Earth. kit.edursc.org
One strategy involves the conversion of 5-hydroxymethylfurfural (B1680220) (HMF), a sugar-derived platform molecule, into aromatic compounds. researchgate.net This can be achieved through various reaction pathways, including Diels-Alder reactions followed by dehydration. researchgate.net Researchers have developed methods to synthesize aromatics from HMF under relatively mild conditions. researchgate.net
The microbial production of aromatic compounds through metabolic engineering is another promising avenue. nih.gov By engineering microorganisms to utilize renewable feedstocks like glucose, it is possible to produce a variety of aromatic compounds through the shikimate pathway. nih.gov This approach offers a potentially more sustainable and environmentally friendly alternative to traditional chemical synthesis. nih.gov
Chemical Reactivity and Mechanistic Investigations
Electrophilic Aromatic Substitution Pathways of Phenolic Derivatives
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, including phenolic derivatives like 4,5,6-trimethylbenzene-1,3-diol. The mechanism involves an initial attack on the electron-rich aromatic ring by an electrophile, forming a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. msu.edulibretexts.org
The reactivity of a benzene (B151609) derivative in EAS reactions is significantly influenced by the nature of its substituents. Electron-donating groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. lkouniv.ac.in Conversely, electron-withdrawing groups decrease the ring's electron density, deactivating it towards electrophilic attack. msu.edu
In the case of this compound, the two hydroxyl (-OH) groups and three methyl (-CH₃) groups all act as activating, ortho-, para-directing groups.
Hydroxyl Groups: The -OH group is a powerful activating substituent. libretexts.orgmlsu.ac.in Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the benzene ring through resonance. quora.com This donation significantly stabilizes the carbocation intermediate formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions. uomustansiriyah.edu.iq In fact, the hydroxyl group is such a strong activator that reactions like halogenation can proceed without a Lewis acid catalyst and may lead to polysubstitution. lkouniv.ac.inbyjus.com
Methyl Groups: Alkyl groups, such as methyl groups, are also activating and ortho-, para-directing. libretexts.org They donate electron density through an inductive effect and hyperconjugation. This electron donation stabilizes the positively charged intermediate, favoring attack at the ortho and para positions. libretexts.org
The combined presence of two hydroxyl groups and three methyl groups renders the aromatic ring of this compound highly activated towards electrophilic substitution. The directing effects of these multiple activating groups would synergistically favor substitution at the remaining unsubstituted position (C2).
The mechanism of electrophilic aromatic substitution proceeds through a two-step process. msu.edulibretexts.org The first and rate-determining step is the attack of the electrophile on the π-electron system of the benzene ring, which leads to the formation of a positively charged intermediate known as a benzenonium ion (or arenium ion/sigma complex). msu.edumsu.edu This intermediate is a cyclohexadienyl cation and is not aromatic. minia.edu.eg
The stability of the benzenonium ion is crucial in determining the reaction rate and regioselectivity. The positive charge in the benzenonium ion is delocalized over the remaining five carbon atoms of the ring through resonance. msu.edu For substituted benzenes, the stability of this intermediate is enhanced by electron-donating groups, which can further delocalize the positive charge. In the case of phenols, a key resonance structure involves a lone pair from the hydroxyl oxygen, which places the positive charge on the oxygen and creates a C=O double bond, significantly stabilizing the intermediate, especially for ortho and para attack. uomustansiriyah.edu.iq
A critical feature of the benzenonium ion is its propensity to regenerate the aromatic system. Instead of reacting with a nucleophile (which would lead to an addition product), the intermediate readily loses a proton from the carbon atom that was attacked by the electrophile. libretexts.orgmsu.edu This rapid deprotonation is energetically favorable as it restores the highly stable aromatic ring, leading to the final substitution product. msu.edu This retention of aromaticity is a hallmark of electrophilic aromatic substitution.
Oxidative Transformations and Degradation Mechanisms
The oxidative transformation of this compound and related compounds is critical for understanding their environmental fate and for their potential use in chemical synthesis.
Trimethylbenzenes (TMBs), such as 1,2,3-TMB, 1,2,4-TMB, and 1,3,5-TMB, are significant volatile organic compounds (VOCs) found in the atmosphere, and their degradation is primarily initiated by hydroxyl (OH) radicals. nih.govepa.gov The dominant initial reaction is the addition of the OH radical to the aromatic ring, forming a TMB-OH adduct. researchgate.netrsc.orgrsc.org A minor pathway involves the abstraction of a hydrogen atom from one of the methyl groups. copernicus.org
The subsequent reactions of the TMB-OH adduct are complex and can lead to a variety of products. These adducts can react with molecular oxygen (O₂) to form phenolic compounds or bicyclic peroxy radicals. researchgate.netrsc.org The degradation of these intermediates can result in both ring-retaining and ring-opening products. researchgate.netmit.edu Studies on 1,3,5-TMB have shown that photo-oxidation leads to the formation of secondary organic aerosols (SOA) containing functional groups like carboxylic acids, carbonyls, and alcohols. tandfonline.com The degradation of 1,2,3-TMB can produce compounds such as 2,3-dimethylphenol (B72121) and 2,6-dimethylphenol (B121312). nih.gov
The atmospheric lifetime of TMBs is relatively short due to these rapid reactions. For instance, the calculated lifetime of 1,3,5-TMB at typical atmospheric OH concentrations is about 4 hours. rsc.org
| Isomer | Primary Initiator | Dominant Initial Step | Key Intermediates | Notable Products |
|---|---|---|---|---|
| 1,2,3-TMB | OH radical | OH addition to the ring | TMB-OH adduct | 2,3-dimethylphenol, 2,6-dimethylphenol nih.gov |
| 1,2,4-TMB | OH radical | OH addition to the ring | TMB-OH adduct, bicyclic radicals | Phenolic compounds, ring-opening products rsc.org |
| 1,3,5-TMB | OH radical | OH addition to the ring | TMB-OH adduct, bicyclic peroxy radical | Secondary organic aerosols, methylglyoxal (B44143) rsc.orgosti.gov |
Following the initial OH addition to the aromatic ring of a trimethylbenzene, the resulting adduct reacts with O₂. This reaction can proceed via two main pathways: H-abstraction to form a trimethylphenol (a ring-retaining product) or O₂ addition to form a peroxy radical (TMB-OH-O₂). rsc.org This peroxy radical can then cyclize to form a bicyclic radical, which subsequently combines with another O₂ molecule to yield a bicyclic peroxy radical (BPR). researchgate.netnih.gov
The BPR is a key intermediate in the atmospheric oxidation of aromatic compounds. nih.govfao.org The fate of the BPR determines the distribution of subsequent oxidation products. The reaction of the BPR can lead to the formation of highly oxygenated, ring-retaining products. copernicus.org For example, the reaction of the 1,3,5-TMB bicyclic peroxy radical with OH can lead to the formation of trioxides and OH-adducts. nih.govfao.org Recent studies have highlighted the importance of the peroxide-bicyclic pathway in producing these highly oxygenated compounds. copernicus.org Investigations into the photo-oxidation of 1,3,5-TMB have also identified the formation of organic peroxides within the resulting secondary organic aerosol. nih.gov
The oxidation of alkyl groups on a benzene ring is a synthetically useful transformation that can yield carboxylic acids. This reaction typically requires strong oxidizing agents and specifically oxidizes alkyl chains that have at least one benzylic hydrogen. ucalgary.ca Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). numberanalytics.comcommonorganicchemistry.com Regardless of the length of the alkyl chain (provided it has a benzylic hydrogen), it is oxidized all the way down to a carboxylic acid group (-COOH). ucalgary.ca
For poly-alkylated benzenes, it is possible to oxidize multiple alkyl groups to form polycarboxylic acids. ucalgary.ca More controlled oxidation can be achieved using molecular oxygen in the presence of specific catalysts, such as cobalt or manganese salts. numberanalytics.comgoogle.com For instance, xylenes (B1142099) can be oxidized to toluic acids using a cobalt catalyst under elevated temperature and pressure. google.com This method allows for the partial oxidation of alkylbenzenes. By selecting the appropriate catalyst system and reaction conditions, it is possible to achieve selective oxidation. For example, the oxidation of 2,3,6-trimethylphenol (B1330405) to 2,3,5-trimethyl-1,4-benzoquinone, a key intermediate for Vitamin E synthesis, has been demonstrated using heterogeneous cobalt catalysts. rsc.org
| Oxidizing Agent | Typical Conditions | Selectivity |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Aqueous solution, often with heat | Strong, non-selective; oxidizes all alkyl groups with benzylic hydrogens to -COOH. commonorganicchemistry.com |
| Chromium Trioxide (CrO₃) | Often in acetic acid or sulfuric acid | Strong, can also yield ketones under certain conditions. numberanalytics.com |
| Molecular Oxygen (O₂) with Catalysts | Elevated temperature and pressure with catalysts like Co or Mn salts | Can be controlled for partial or selective oxidation. numberanalytics.comgoogle.com |
Cyclization and Condensation Reactions
The reactivity of this compound in cyclization and condensation reactions is a subject of interest for the synthesis of various heterocyclic and polycyclic compounds. The electron-rich nature of the aromatic ring, activated by the two hydroxyl groups, makes it a suitable substrate for electrophilic substitution and condensation reactions.
The reaction of phenolic compounds with unsaturated alcohols represents a powerful method for the construction of chromane (B1220400) frameworks. While direct studies on this compound are not extensively documented, the reactivity of analogous resorcinol (B1680541) and phenol (B47542) derivatives provides a strong basis for predicting its behavior. For instance, the [3+3] cyclocoupling of phenols with allylic alcohols, catalyzed by a molybdenum/o-chloranil system, yields substituted chromans. acs.org This reaction proceeds selectively under microwave heating conditions. It is plausible that this compound would react in a similar manner, with the nucleophilic attack originating from the electron-rich aromatic ring onto the activated allylic alcohol.
Furthermore, acid-catalyzed reactions between resorcinol and α,β-unsaturated ketones, which can be formed in situ from unsaturated alcohols, are known to produce benzopyran derivatives. nih.gov For example, the reaction of resorcinol with mesityl oxide yields 4-(3,4-dihydro-7-hydroxy-2,4,4-trimethyl-2H-1-benzopyran-2-yl)-1,3-benzenediol. nih.gov Given the structural similarity, this compound is expected to undergo analogous cyclization reactions, leading to the formation of highly substituted chromane systems. The regioselectivity of the reaction would be influenced by the steric hindrance imposed by the methyl groups on the benzene ring.
The formation of various heterocyclic scaffolds from this compound is anticipated based on well-established reactions of phenols and resorcinols. Two prominent examples are the Pechmann condensation for coumarin (B35378) synthesis and reactions involving aryne intermediates for xanthone (B1684191) synthesis.
The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-keto ester under acidic conditions. wikipedia.orgorganic-chemistry.org The reaction mechanism involves an initial transesterification followed by an intramolecular electrophilic attack on the activated aromatic ring. wikipedia.org Highly activated phenols, such as resorcinol, can undergo this reaction under mild conditions. wikipedia.org It is therefore highly probable that this compound would serve as a competent substrate in the Pechmann condensation, reacting with β-keto esters like ethyl acetoacetate (B1235776) to yield trimethyl-substituted umbelliferone (B1683723) derivatives. The use of various solid acid catalysts, such as Amberlyst-15 or zeolites, often under solvent-free microwave conditions, has been shown to be effective for this transformation with other phenols. nih.gov
Xanthones, another important class of heterocyclic compounds with significant biological activities, can be synthesized through the coupling of arynes with substituted benzoates. nih.govnih.gov This method involves the generation of a reactive aryne intermediate which then undergoes nucleophilic attack by a benzoate, followed by an intramolecular cyclization. A derivative of this compound, such as a corresponding salicylate, could be reacted with an aryne precursor to generate a trimethylated xanthone scaffold. nih.gov The reaction conditions typically involve a silylaryl triflate as the aryne precursor and a fluoride (B91410) source like CsF. nih.gov
Reductive Transformations
The selective reduction of functional groups in molecules containing the this compound moiety is crucial for the synthesis of complex target molecules. This includes the chemoselective reduction of carbonyl groups and the hydrogenation of the aromatic system itself.
Catalytic transfer hydrogenation (CTH) is a valuable technique for the reduction of carbonyl compounds, offering a safer alternative to using high-pressure hydrogen gas. mdpi.com This method typically employs a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a metal catalyst. mdpi.comrsc.org For a hypothetical derivative of this compound bearing a carbonyl group (e.g., an acetyl group), CTH would be expected to selectively reduce the carbonyl to the corresponding alcohol without affecting the aromatic ring or the phenolic hydroxyl groups.
The choice of catalyst and hydrogen donor is critical for achieving high chemoselectivity. Supported gold catalysts with 2-propanol as the hydrogen donor have been shown to be effective for the chemoselective reduction of a wide range of aromatic ketones and aldehydes to their corresponding alcohols. rsc.org Similarly, palladium on carbon (Pd/C) in the presence of a hydrogen donor can be used, although careful selection of reaction conditions is necessary to avoid hydrogenolysis of the resulting benzylic alcohol. researchgate.net The use of a modified catalyst, such as Pd/C(en), can help to selectively isolate the benzyl (B1604629) alcohol intermediate. researchgate.net The table below summarizes various catalytic systems used for the transfer hydrogenation of acetophenone, a model aromatic ketone, which can serve as a guide for the reduction of carbonyl derivatives of this compound.
| Catalyst | Hydrogen Donor | Conditions | Product | Conversion/Yield | Reference |
|---|---|---|---|---|---|
| Supported Au | 2-Propanol | - | 1-Phenylethanol | High | rsc.org |
| Pd@SiO₂ | NaBH₄/HPMC solution | 80 °C | 1-Phenylethanol | 99.34% Conversion | nih.gov |
| MgO | 2-Pentanol | 392 K | 1-Phenylethanol | High Yield | mdpi.com |
| Ru(II) complex | Isopropanol | 82 °C | 1-Phenylethanol | Equilibrium reached | researchgate.net |
| Rh(I) complex/KOH | Isopropyl alcohol | - | 1-Phenylethanol | - | researchgate.net |
The hydrogenation of the aromatic ring in phenolic compounds is an important industrial process and a useful transformation in organic synthesis. acs.orgnih.gov For this compound and its derivatives, hydrogenation would lead to substituted cyclohexanol (B46403) or cyclohexanone (B45756) derivatives, which are valuable synthetic intermediates. nih.gov
The stereochemical outcome of the hydrogenation is highly dependent on the catalyst used. Typically, transition-metal catalyzed hydrogenation of arenes favors the formation of the all-cis configured saturated products. acs.org However, a trans-selective arene hydrogenation of phenol derivatives can be achieved using a heterogeneous palladium on alumina (B75360) catalyst. acs.orgnih.gov The diastereoselectivity can be switched to the cis-isomer by employing rhodium-based catalysts. acs.orgnih.gov
Furthermore, chemoselective hydrogenation of the phenol to a cyclohexanone can be accomplished by preventing the over-reduction of the intermediate ketone. acs.orgacs.org This has been achieved using a palladium on alumina catalyst in 1,2-dichloroethane (B1671644) as the solvent. acs.org The table below outlines different catalytic systems for the selective hydrogenation of phenol derivatives, which could be applied to this compound.
| Catalyst | Reactant Type | Conditions | Major Product | Selectivity | Reference |
|---|---|---|---|---|---|
| Pd/Al₂O₃ | Phenols | H₂ (5 bar), DCE | Cyclohexanones | Chemoselective | acs.orgnih.gov |
| Pd/Al₂O₃ | Phenols | H₂ | trans-Cyclohexanols | trans-selective | acs.orgnih.gov |
| Rh-CAAC | Phenols | H₂ | cis-Cyclohexanols | cis-selective | acs.org |
| Pd@g-C₃N₄ | Phenol | Aqueous media | Cyclohexanone | Highly selective | acs.org |
| NHC-Rh assemblies | Phenols | Water, mild conditions | Cyclohexanols | Selective | rsc.org |
Derivatization and Functionalization Strategies
Alkylation and Acylation of Hydroxyl Groups
The phenolic hydroxyl groups are primary sites for functionalization. Standard ether and ester synthesis protocols can be readily applied.
Alkylation involves the formation of an ether linkage. This is typically achieved by first deprotonating the hydroxyl groups with a suitable base to form more nucleophilic phenoxides, which then react with an alkyl halide. The choice of base and solvent is critical to control the degree of alkylation (mono- vs. di-alkylation).
Acylation results in the formation of an ester. This transformation is commonly performed using an acyl halide or anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct.
These reactions modify the polarity, solubility, and hydrogen-bonding capabilities of the parent diol.
Table 1: Representative Alkylation and Acylation Reactions
| Reaction Type | Reagent | Base/Catalyst | Product Type |
|---|---|---|---|
| Alkylation | Alkyl Halide (e.g., CH₃I, C₂H₅Br) | Base (e.g., K₂CO₃, NaH) | Alkoxybenzene |
| Acylation | Acyl Halide (e.g., Acetyl chloride) | Base (e.g., Pyridine) | Aryl Ester |
| Acylation | Acid Anhydride (e.g., Acetic anhydride) | Acid/Base Catalyst | Aryl Ester |
Halogenation of Aromatic Ring Systems
The aromatic ring of 4,5,6-trimethylbenzene-1,3-diol is activated towards electrophilic substitution by the strong ortho, para-directing effects of the two hydroxyl groups. The single available position on the ring (position 2) is highly susceptible to halogenation. Bromination or chlorination can proceed under mild conditions.
For instance, reaction with bromine in a suitable solvent can lead to the formation of 2-bromo-4,5,6-trimethylbenzene-1,3-diol. The high degree of activation suggests that the reaction would be rapid and highly selective for the vacant aromatic position.
Table 2: Halogenation of this compound
| Halogenating Agent | Solvent | Potential Product |
|---|---|---|
| Bromine (Br₂) | Dichloromethane or Acetic Acid | 2-Bromo-4,5,6-trimethylbenzene-1,3-diol |
Condensation Reactions with Carbonyl Compounds to Form Cyclic Acetals/Ketals
The 1,3-disposition of the hydroxyl groups is ideal for forming six-membered rings through condensation with aldehydes or ketones. libretexts.org This reaction is typically catalyzed by an acid and involves the formation of a hemiacetal intermediate, followed by the elimination of water to yield the final cyclic acetal (B89532) or ketal. libretexts.org
Reacting this compound with a ketone like acetone, for example, would produce a derivative where the two oxygen atoms are bridged by a dimethylmethylene group, effectively protecting the diol functionality. This strategy is common in multistep synthesis to shield reactive hydroxyl groups. libretexts.org
Table 3: Cyclic Acetal/Ketal Formation
| Carbonyl Compound | Catalyst | Product Ring System |
|---|---|---|
| Acetone | Acid (e.g., p-TsOH) | 2,2,5,6,7-Pentamethyl-1,3-benzodioxine |
| Benzaldehyde | Acid (e.g., H₂SO₄) | 2-Phenyl-5,6,7-trimethyl-1,3-benzodioxine |
Synthesis of Quinazoline (B50416) Derivatives utilizing the Diol Framework
While direct conversion is not typical, the this compound framework can serve as a precursor for quinazoline synthesis. Quinazolines are an important class of heterocyclic compounds, and numerous synthetic methods have been developed for their preparation. nih.gov A plausible route would involve converting the diol into a more suitable intermediate, such as an aminophenol or an anthranilic acid derivative, which are common starting materials for building the quinazoline core. ptfarm.plorganic-chemistry.org For example, after appropriate functionalization, the scaffold could be incorporated into a reaction cascade involving cyclization with an amine or amide source to form the heterocyclic ring system. nih.govnih.govresearchgate.net
Integration into Hybrid Molecular Architectures
The di-functional nature of this compound makes it an excellent building block for creating larger, hybrid molecular architectures. Its hydroxyl groups can be used for polymerization reactions, such as the formation of polyesters or polyethers. Furthermore, the rigid aromatic core with its defined substitution pattern can be exploited in the design of macrocycles, cavitands, or ligands for supramolecular chemistry and materials science. The trimethyl-substituted backbone imparts specific steric and electronic properties to the resulting macromolecule.
Multi-functionalization of Methyl Groups (e.g., conversion to aminomethyl, carboxylic acid)
The three methyl groups on the aromatic ring represent additional sites for functionalization, although they are generally less reactive than the hydroxyl groups or the aromatic ring itself.
Oxidation to Carboxylic Acids: The benzylic methyl groups can be oxidized to carboxylic acid groups. libretexts.org This transformation is a powerful tool for introducing acidic functionality. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) or chromium trioxide. chemspider.com It is also possible to use catalytic aerobic oxidation methods. organic-chemistry.org Such a reaction could convert one or more of the methyl groups on this compound into carboxylic acid groups, yielding a multifunctional aromatic acid. This would dramatically alter the molecule's properties, making it a potential tricarboxylic acid building block after oxidation of all three methyl groups.
Conversion to Aminomethyl Groups: The methyl groups can also be functionalized into aminomethyl groups. A common route involves initial free-radical bromination of the benzylic position using a reagent like N-bromosuccinimide (NBS) to form a benzylic bromide. libretexts.org This intermediate can then undergo nucleophilic substitution with an amine source, such as ammonia (B1221849) or a primary amine, to yield the corresponding aminomethyl derivative.
Table 4: Functionalization of Methyl Groups
| Target Functional Group | Reagents | Intermediate |
|---|---|---|
| Carboxylic Acid (-COOH) | 1. KMnO₄, heat | Not applicable |
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 4,5,6-trimethylbenzene-1,3-diol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for a complete assignment of the molecular structure.
In the ¹H NMR spectrum of a related compound, 1,3,5-trimethylbenzene, two distinct peaks are observed. A peak at approximately 2.26 ppm corresponds to the nine equivalent protons of the three methyl groups, while a peak at around 6.78 ppm is attributed to the three equivalent aromatic protons. quora.com This is due to the symmetrical nature of the molecule. For this compound, the introduction of the hydroxyl groups at the 1 and 3 positions would alter the symmetry and thus the chemical shifts and splitting patterns of the aromatic and methyl protons. The protons of the hydroxyl groups themselves would typically appear as a broad singlet, the chemical shift of which can be dependent on concentration and the solvent used.
¹³C NMR spectroscopy further corroborates the structure by providing the number of unique carbon environments. For a similar compound, 2,4,6-tris(4-iodophenyl)-1,3,5-trimethylbenzene, the ¹³C NMR spectrum in CDCl₃ shows distinct signals for the quaternary carbons, the aromatic CH carbons, the carbon-iodine bond, and the methyl carbons, appearing at 141.2, 138.8, 137.8, 133.2, 131.4, 92.3, and 19.5 ppm respectively. mdpi.com
Table 1: Representative ¹H NMR Spectral Data for a Related Trimethylbenzene Derivative
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 6.78 | Singlet | Aromatic Protons |
| 2.26 | Singlet | Methyl Protons |
This data is for 1,3,5-trimethylbenzene and serves as an illustrative example.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound.
The IR spectrum of a related compound, 1,3,5-trimethylbenzene, displays characteristic absorption bands. docbrown.info Strong C-H stretching vibrations from the alkyl (methyl) groups are observed in the 2975-2845 cm⁻¹ region. docbrown.info Aromatic C-H stretching vibrations appear between 3080 and 3030 cm⁻¹. docbrown.info The C=C stretching vibrations of the benzene (B151609) ring typically give rise to peaks near 1600 and 1500 cm⁻¹. docbrown.info Furthermore, C-H vibrations of the side-chain alkyl groups can be seen between 1470 and 1370 cm⁻¹. docbrown.info For this compound, the most significant additional feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups, which are often broadened due to hydrogen bonding.
Raman spectroscopy provides complementary information. For instance, the Raman spectrum of 1,2,4-trimethylbenzene (B165218) shows distinct peaks that can be used for its identification. chemicalbook.com
Table 2: Key Infrared Absorption Bands for Functional Groups Relevant to this compound
| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type |
| 3200-3600 | Hydroxyl (-OH) | O-H Stretch (broad) |
| 3080-3030 | Aromatic C-H | C-H Stretch |
| 2975-2845 | Alkyl C-H | C-H Stretch |
| 1600, 1500 | Aromatic C=C | C=C Stretch |
| 1470-1370 | Alkyl C-H | C-H Bend |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition and molecular weight of this compound. HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. For C₉H₁₂O₂, the calculated exact mass is 152.08373 Da. nih.gov
Electron ionization (EI) is a common technique used in mass spectrometry. The mass spectrum of a related compound, 5-tert-butyl-1,2,3-trimethyl-4,6-dinitrobenzene, shows a distinct molecular ion peak and a fragmentation pattern that provides structural information. nist.gov In the case of this compound, the mass spectrum would exhibit a molecular ion peak at m/z 152. The fragmentation pattern would likely involve the loss of methyl groups (CH₃) and potentially hydroxyl groups (OH) or water (H₂O), providing further evidence for the proposed structure. For example, in the mass spectrum of 2,4,6-tris(4-iodophenyl)-1,3,5-trimethylbenzene, fragment ions corresponding to the loss of an iodine atom and methyl groups are observed. mdpi.com
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any isomers or impurities that may be present from the synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile compounds. To make this compound more amenable to GC analysis, it can be converted into a more volatile derivative, for example, by silylating the hydroxyl groups. The gas chromatogram will indicate the purity of the sample, with a single peak suggesting a pure compound. The mass spectrometer detector provides mass spectra for each separated component, allowing for their identification. GC-MS is widely used for the analysis of trimethylbenzene isomers and other related compounds. osha.govagriculturejournals.cz The choice of the GC column is crucial for achieving good separation. hpst.czwur.nl
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purification of non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be employed. sielc.comwur.nl The retention time of the compound can be used for its identification and the peak area for its quantification. Different isomers will likely have different retention times, allowing for their separation and the assessment of the isomeric purity of the sample.
Table 3: Chromatographic Methods for the Analysis of Trimethylbenzene Derivatives
| Technique | Stationary Phase Example | Mobile Phase Example | Detector |
| GC-MS | Fused silica (B1680970) capillary column | Helium | Mass Spectrometer |
| HPLC | C18 | Acetonitrile/Water | UV or Mass Spectrometer |
Theoretical and Computational Investigations of 4,5,6 Trimethylbenzene 1,3 Diol and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic view of the electron distribution and energy landscape of a molecule, providing fundamental insights into its behavior.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational method that has become a mainstay in chemical research for its balance of accuracy and computational cost. core.ac.uk It is particularly well-suited for studying the electronic structure of phenolic compounds. For 4,5,6-Trimethylbenzene-1,3-diol, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31+G(d,p), can be employed to determine its optimized geometry and electronic properties. core.ac.uk
The reactivity of this compound can also be predicted using DFT. The calculated electronic properties can indicate the most likely sites for electrophilic and nucleophilic attack. The electron-rich aromatic ring, activated by both the hydroxyl and methyl groups, is expected to be highly susceptible to electrophilic substitution.
Table 1: Predicted Geometrical Parameters of this compound using DFT
| Parameter | Predicted Value |
| C-C (aromatic) bond length | ~1.39 - 1.41 Å |
| C-O bond length | ~1.36 Å |
| O-H bond length | ~0.96 Å |
| C-C (methyl) bond length | ~1.51 Å |
| C-H (methyl) bond length | ~1.09 Å |
| C-O-H bond angle | ~109° |
Note: These are estimated values based on DFT calculations of similar phenolic compounds.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. numberanalytics.comnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl groups, reflecting its potential as an electron donor in chemical reactions. The LUMO, conversely, would likely be distributed over the aromatic ring, representing the region where an incoming electron would be accommodated. The electron-donating methyl and hydroxyl groups are predicted to raise the energy of the HOMO and have a smaller effect on the LUMO energy, leading to a relatively small HOMO-LUMO gap. This suggests that this compound is a reactive molecule.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Predicted Energy (eV) |
| HOMO | -5.5 to -6.0 |
| LUMO | -0.5 to -1.0 |
| HOMO-LUMO Gap | 4.5 to 5.5 |
Note: These values are estimations based on FMO analysis of substituted phenols and resorcinols.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net It is invaluable for predicting the sites of electrophilic and nucleophilic attack. The MEP map of this compound would show regions of negative potential (electron-rich) and positive potential (electron-poor).
The most negative regions are expected to be located around the oxygen atoms of the hydroxyl groups due to their high electronegativity and lone pairs of electrons. These sites are the most likely to interact with electrophiles or engage in hydrogen bonding as acceptors. The aromatic ring, while generally electron-rich, will exhibit a more nuanced potential landscape. The regions ortho and para to the hydroxyl groups, which are further activated by the methyl groups, will show a more negative potential compared to the carbon atom situated between the two hydroxyl groups. The hydrogen atoms of the hydroxyl groups will represent the most positive potential sites, making them susceptible to deprotonation by a base.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)
Computational chemistry provides a powerful means to predict spectroscopic data, which can aid in the identification and characterization of new compounds. youtube.com DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts and the infrared (IR) vibrational frequencies of this compound. core.ac.uktandfonline.com
The predicted ¹H NMR spectrum would show distinct signals for the aromatic proton, the hydroxyl protons, and the protons of the three methyl groups. The aromatic proton is expected to appear in the aromatic region of the spectrum. The chemical shifts of the hydroxyl protons can vary depending on the solvent and concentration due to hydrogen bonding, but are generally expected in the range of 4-7 ppm for phenols. libretexts.org The three methyl groups, being in different chemical environments, may show distinct signals or a single broadened signal depending on the conformational dynamics.
The predicted IR spectrum would exhibit characteristic vibrational modes. A broad O-H stretching band would be expected in the region of 3200-3600 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups. pressbooks.pub C-O stretching vibrations would likely appear in the 1200-1300 cm⁻¹ region. The aromatic C-H stretching and C=C bending vibrations would also be present in their characteristic regions. A comparison of the computed vibrational frequencies with experimental data for similar molecules, such as 2,4,6-trimethylphenol, shows good agreement, lending confidence to the predictive power of these calculations. core.ac.uk
Table 3: Predicted Key IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H stretch (hydrogen-bonded) | 3200 - 3400 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (methyl) | 2850 - 2960 |
| C=C stretch (aromatic) | 1500 - 1600 |
| C-O stretch | 1200 - 1300 |
Note: These are estimated frequencies based on DFT calculations of substituted phenols.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations allow for the study of the behavior of molecules over time, including their conformational changes and interactions with other molecules in a condensed phase. acs.orgresearchgate.net
For this compound, MD simulations can be used to explore its conformational landscape. The rotation of the hydroxyl groups and the methyl groups can lead to different conformers with varying energies. MD simulations can reveal the preferred conformations and the energy barriers between them.
Furthermore, MD simulations are particularly useful for studying intermolecular interactions. In a solvent, such as water or an organic solvent, MD can model the hydrogen bonding between the hydroxyl groups of this compound and the solvent molecules. It can also simulate the aggregation of these molecules, providing insights into their solubility and bulk properties. Studies on trimethylbenzene isomers in various environments have demonstrated the power of MD in understanding their diffusion and interaction within complex systems. acs.orgresearchgate.net
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying and characterizing transition states. researchgate.netrsc.org For this compound, this approach can be used to predict its reactivity in various chemical transformations.
For example, the mechanism of electrophilic substitution on the aromatic ring can be investigated. The electron-rich nature of the ring suggests that reactions such as nitration, halogenation, or Friedel-Crafts acylation would be facile. Computational transition state analysis can determine the activation energies for substitution at different positions on the ring, thus predicting the regioselectivity of the reaction. Given the positions of the activating groups, electrophilic attack is most likely to occur at the remaining unsubstituted carbon atom on the ring.
Similarly, the reactivity of the hydroxyl groups can be studied. The mechanism of ether or ester formation can be modeled, and the energy barriers for these reactions can be calculated. Computational studies on the reactions of phenols with aldehydes, for instance, have successfully elucidated the reaction pathways and the role of catalysts. researchgate.netusda.gov These findings can be extrapolated to predict the behavior of this compound in similar reactions.
Modeling of Photochemical Processes and Degradation Pathways
The study of the photochemical processes and degradation pathways of phenolic compounds, such as this compound, is crucial for understanding their environmental fate and potential for forming secondary organic aerosols. Computational modeling provides valuable insights into these complex reactions.
Theoretical studies on related benzene-diols, like resorcinol (B1680541) and hydroquinone, have shown that aqueous-phase photochemical oxidation is a significant degradation pathway. mdpi.com These reactions can be initiated by hydroxyl radicals (•OH), triplet excited states of other organic compounds (³C*), or through direct photolysis. mdpi.com Investigations into the aqueous-phase photochemical oxidation of benzene-diols reveal that •OH-initiated degradation is the most rapid process. mdpi.com The products of these reactions often exhibit enhanced light absorption and an increased oxygen-to-carbon (O/C) ratio over time, indicating the formation of highly oxygenated and less volatile products. mdpi.com
The general mechanisms of photochemical oxidation for benzene-diols involve hydroxylation, oligomerization, functionalization, and fragmentation. mdpi.com High-resolution mass spectrometry of the reaction products of similar compounds like methoxyhydroquinone shows the formation of various ion families, including CₓHᵧ, CₓHᵧO₁, CₓHᵧO₂, CₓHᵧO₃, and CₓHᵧO₄, confirming a complex mixture of products. mdpi.com
For benzene (B151609) itself, the initial step in atmospheric oxidation is the addition of a hydroxyl radical to form a hydroxyl-2,4-cyclohexadienyl radical. researchgate.net Subsequent reactions with molecular oxygen are chemically activated and lead to a variety of products. researchgate.net Quantum chemical modeling and non-adiabatic molecular dynamics are powerful tools for simulating these ultrafast photochemical processes, providing detailed descriptions of electronic rearrangements and de-excitation pathways that lead to various photoproducts. These computational approaches can trace the time evolution of electronic and structural changes during photodissociation.
Furthermore, the photochemical conversion of related aromatic compounds, such as alkynylated chalcones, can be modeled to understand the formation of complex structures like substituted benzo[b]fluorenes. nih.gov These studies often propose mechanistic pathways involving biradical species, which can be supported by experimental evidence like deuteration studies. nih.gov
Table 1: Key Modeled Photochemical Reactions and Observed Product Characteristics for Related Phenolic Compounds
| Precursor Compound | Reaction Condition | Key Findings | Reference |
| Benzene-diols (Resorcinol, Hydroquinone) | Aqueous-phase oxidation (•OH, ³C, direct photolysis) | •OH-initiated degradation is fastest; products show photo-enhancement and increased O/C ratio. | mdpi.com |
| Methoxyhydroquinone | Aqueous-phase oxidation (•OH, ³C) | Products include various oxygenated ion families (CₓHᵧO₁, CₓHᵧO₂, etc.), indicating complex reaction pathways. | mdpi.com |
| Benzene | Atmospheric oxidation (•OH addition) | Formation of a hydroxyl-2,4-cyclohexadienyl radical initiates a cascade of chemically activated reactions with O₂. | researchgate.net |
| Phenyl Azide | Photodissociation | Dynamic simulations can trace the time evolution of electronic and structural levels during the formation of phenyl nitrene. |
Theoretical Studies of Nonlinear Optical (NLO) Properties
Theoretical and computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in the investigation and prediction of the nonlinear optical (NLO) properties of organic molecules. researchgate.net These methods are crucial for designing novel materials with applications in optoelectronics, optical data storage, and image processing. nih.gov The NLO response in organic compounds is often linked to efficient charge transfer between donor and acceptor moieties facilitated by a π-conjugated system. nih.gov
For derivatives of this compound, theoretical studies would focus on how the electronic structure influences NLO properties. Key parameters calculated include linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities. nih.gov A smaller HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap is generally indicative of easier charge transfer within the molecule, which can lead to a significant NLO response. nih.govajrconline.org
Computational studies on various organic chromophores have demonstrated that structural modifications, such as the introduction of different donor and acceptor groups, can significantly tune the NLO properties. nih.gov For instance, in studies of non-fullerene acceptor-based compounds, modifying acceptor groups led to smaller energy gaps and enhanced NLO responses compared to the parent molecule. nih.govnih.gov The strategic placement of electron-donating groups (like the hydroxyl and methyl groups in this compound) and the potential for introducing electron-withdrawing groups can be modeled to predict the NLO behavior.
The theoretical framework for these investigations often involves calculating molecular geometries, frontier molecular orbitals (FMOs), and absorption spectra using DFT and Time-Dependent DFT (TD-DFT). researchgate.netnih.gov These calculations help in understanding the structure-NLO property relationships. For example, studies on push-pull tetrazoles and triazene-based dyes have shown that molecules with the strongest push-pull mechanism exhibit the highest NLO activity and the smallest HOMO-LUMO energy gaps. nih.govresearchgate.net
Table 2: Key Computational Parameters for NLO Property Evaluation in Organic Molecules
| Parameter | Description | Significance | Reference |
| HOMO-LUMO Energy Gap (E_gap) | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A smaller gap often correlates with higher reactivity and enhanced NLO properties due to easier electronic transitions. | nih.govajrconline.org |
| Linear Polarizability (α) | A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. | A fundamental property that contributes to the overall NLO response. | nih.gov |
| First Hyperpolarizability (β_total) | A measure of the second-order NLO response of a molecule. | A key indicator of a material's potential for applications like second-harmonic generation. | nih.govnih.gov |
| Second Hyperpolarizability (γ) | A measure of the third-order NLO response. | Important for applications such as third-harmonic generation and optical switching. | nih.gov |
Computational Approaches to Predicting Structure-Reactivity Relationships
Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in predicting the reactivity and potential biological or toxicological effects of chemical compounds based on their molecular structure. researchgate.netnih.gov For this compound and its derivatives, these models can elucidate relationships between structural features and chemical reactivity.
QSAR studies on related compounds, such as nitrobenzene (B124822) derivatives, have successfully used various molecular descriptors to predict toxicity. dergipark.org.trresearchgate.net These descriptors can be electronic, steric, or hydrophobic in nature. Quantum chemical descriptors, derived from methods like DFT and semi-empirical calculations, are particularly powerful. dergipark.org.trresearchgate.net Key electronic descriptors include the energies of the HOMO and LUMO, the HOMO-LUMO gap, dipole moment, and electrophilicity index. nih.govresearchgate.net
For instance, in predicting the toxicity of nitrobenzenes, models have shown that high electrophilicity and hydrophobicity are often correlated with increased toxicity. researchgate.net The mechanism of toxic action for such electrophilic compounds is often related to their ability to react with biological macromolecules. researchgate.net The development of a QSAR model typically involves selecting relevant descriptors and using statistical methods like multiple linear regression (MLR) to build a predictive equation. researchgate.netresearchgate.net The stability and predictive power of these models are validated using techniques like leave-one-out cross-validation and external test sets. researchgate.net
For this compound, a QSAR model could be developed to predict its reactivity in various chemical processes, such as oxidation or electrophilic substitution. The methyl and hydroxyl groups on the benzene ring will significantly influence the electronic properties and, consequently, the reactivity. The hydroxyl groups are activating and ortho-, para-directing, while the methyl groups are also activating. Their combined effect would lead to a high electron density in the aromatic ring, making it susceptible to electrophilic attack. Computational models can quantify these effects and predict the most likely sites of reaction.
Table 3: Common Molecular Descriptors Used in QSAR Models for Aromatic Compounds
| Descriptor Type | Examples | Relevance to Reactivity/Toxicity | Reference |
| Electronic | HOMO Energy (E_HOMO), LUMO Energy (E_LUMO), Electrophilicity Index (ω), Dipole Moment | Relate to a molecule's ability to participate in charge-transfer and electrophilic/nucleophilic reactions. | nih.govresearchgate.net |
| Hydrophobic | Octanol/Water Partition Coefficient (logP) | Influences a compound's ability to cross biological membranes and accumulate in fatty tissues. | researchgate.net |
| Quantum Chemical | Hyperpolarizability (β, γ), Conductor-like Screening Model (COSMO) Area | Can be related to intermolecular interactions and reactivity in a biological system. | dergipark.org.trdergipark.org.tr |
| Topological/Steric | Molecular Connectivity Indices, Steric Parameters | Describe the size, shape, and branching of a molecule, which can affect its ability to bind to active sites. | researchgate.net |
Applications in Advanced Materials Science and Organic Synthesis
Precursor in the Development of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with exceptionally high surface areas and tunable pore sizes. The development of new building blocks is crucial for the advancement of these materials. While direct reports on the use of 4,5,6-Trimethylbenzene-1,3-diol in COF and MOF synthesis are limited, its structural motifs are highly relevant. The diol functionality can participate in condensation reactions to form the extended networks characteristic of COFs. For instance, similar benzenediol derivatives are employed in the synthesis of COFs through reactions with complementary linkers. taylorandfrancis.com
The hydroxyl groups can also act as coordination sites for metal ions, suggesting its potential as an organic linker in the synthesis of MOFs. The trimethyl-substituted benzene (B151609) backbone would influence the resulting framework's porosity, stability, and functionality. The general principle involves the reaction of organic linkers with metal nodes to create a repeating, porous structure.
Table 1: Potential Reactions for COF and MOF Synthesis
| Framework Type | Reactant 1 | Reactant 2 | Potential Linkage |
| COF | This compound | Aromatic diboronic acid | Boronate ester |
| MOF | This compound | Metal salt (e.g., Zn(NO₃)₂) | Metal-oxygen coordination |
Building Block for Supramolecular Assemblies and Molecular Receptors
Supramolecular chemistry focuses on the non-covalent interactions between molecules. The hydroxyl groups of this compound are capable of forming strong hydrogen bonds, making it an excellent candidate for constructing supramolecular assemblies. These assemblies can range from simple dimers to complex, ordered structures.
Furthermore, the rigid and well-defined geometry of the trimethylbenzene core makes it an attractive scaffold for the design of molecular receptors. By functionalizing the hydroxyl groups with specific recognition units, it is possible to create host molecules that can selectively bind to guest species. The principles of molecular recognition, driven by factors like shape complementarity and intermolecular forces, would govern the interaction between the receptor and its target.
Role as a Synthetic Intermediate in Multi-step Organic Transformations
The hydroxyl and methyl groups on the benzene ring of this compound offer multiple reaction sites for organic transformations. The hydroxyl groups can be converted into a variety of other functional groups, such as ethers and esters, through well-established synthetic methodologies. These transformations allow for the elaboration of the molecule into more complex targets.
The aromatic ring itself can undergo electrophilic substitution reactions, although the substitution pattern will be directed by the existing hydroxyl and methyl groups. This reactivity makes this compound a valuable intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals. wikipedia.org
Development of Functionalized Organic Molecules for Material Science Applications
The ability to modify the structure of this compound through organic synthesis opens up avenues for the creation of functionalized molecules with specific properties for materials science. For example, the introduction of polymerizable groups could allow for its incorporation into advanced polymers, potentially enhancing their thermal stability or imparting specific optical or electronic properties.
The core structure can also be a component of liquid crystals or other ordered materials. The rigid aromatic core combined with flexible side chains, which could be introduced via the hydroxyl groups, is a common design principle for liquid crystalline compounds.
Application in Industrial Chemical Processes as a Specialty Chemical
While large-scale industrial applications of this compound are not widely documented, its parent compound, resorcinol (B1680541), is used extensively in the production of resins, adhesives, and as a chemical intermediate. wikipedia.org Given its similar diol functionality, this compound could potentially be used in similar applications where modified properties are desired. The presence of the methyl groups could, for example, enhance the solubility of the resulting polymers in organic solvents or alter their mechanical properties.
Its role as a specialty chemical would likely be in niche applications where its specific substitution pattern provides a unique advantage, such as in the synthesis of high-performance polymers or as a specialized building block in the pharmaceutical or electronics industries.
Future Research Directions and Emerging Opportunities
Exploration of Novel Catalytic Systems for Efficient Synthesis
The synthesis of polysubstituted phenols like 4,5,6-Trimethylbenzene-1,3-diol with complete regiochemical control is a significant challenge. oregonstate.edu Traditional electrophilic aromatic substitutions on phenol (B47542) or resorcinol (B1680541) precursors are often hampered by the strong ortho- and para-directing effects of the hydroxyl groups, leading to mixtures of isomers. rsc.orgrsc.org
Future research must focus on developing novel catalytic systems that can overcome these limitations. Promising avenues include:
Directed C-H Functionalization: Employing directing groups to guide metal catalysts to specific C-H bonds on a pre-existing benzene (B151609) ring offers a powerful strategy for precise substitution. rsc.org Research could explore removable directing groups that facilitate the introduction of methyl groups at the desired 4, 5, and 6 positions.
Advanced Cycloaddition/Aromatization Cascades: Building the aromatic ring from acyclic or non-aromatic precursors is a powerful strategy to control substitution patterns. oregonstate.edu Investigating Diels-Alder reactions followed by aromatization using specifically designed pyrones and nitroalkenes could provide a high-yield, regiocontrolled route to the target molecule. oregonstate.edu
Photocatalysis: The use of light to drive chemical reactions opens new mechanistic pathways. nih.gov Substituted phenolate (B1203915) anions can act as photocatalysts themselves or be part of photocatalytic systems, enabling unique bond-forming reactions that may not be accessible through traditional thermal methods. nih.govacs.org
Investigation of Non-Covalent Interactions in Crystal Engineering
The arrangement of molecules in the solid state, dictated by non-covalent interactions, governs crucial material properties. nih.govmdpi.com For this compound, the two hydroxyl groups are primary sites for hydrogen bonding, which will be the dominant force in its crystal lattice. rsc.orgresearchgate.net
Emerging opportunities in this area include:
Mapping Hydrogen-Bonding Networks: A fundamental study would involve synthesizing and crystallizing this compound to perform single-crystal X-ray diffraction. This would reveal its preferred hydrogen-bonding motifs (e.g., chains, rings) and packing structure. researchgate.net
Co-crystal Formation: A significant opportunity lies in co-crystallization, where the compound is combined with other molecules (coformers) to create new crystalline materials with tailored properties. acs.org Investigating its interactions with other compounds, particularly through charge-assisted hydrogen bonds with chloride salts or interactions with other functional molecules, could lead to new pharmaceutical or materials applications. acs.orgresearchgate.net
Polymorphism Studies: Investigating whether this compound can exist in different crystalline forms (polymorphs) is crucial, as different polymorphs can have vastly different properties. rsc.org Computational and experimental screening for polymorphs would be a valuable research direction.
Development of Advanced Analytical Techniques for Trace Analysis in Complex Matrices
As the applications of this compound are explored, the need for sensitive and selective analytical methods to detect and quantify it at trace levels in complex matrices (e.g., environmental samples, biological fluids, industrial products) will become critical. nih.gov
Future research should focus on:
Hyphenated Chromatographic Methods: The development of methods using high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with tandem mass spectrometry (MS/MS) is essential. researchgate.net These techniques provide the high selectivity and sensitivity needed to distinguish the target analyte from interfering compounds in complex mixtures.
Advanced Sample Preparation: The efficiency of trace analysis heavily relies on sample preparation. nih.gov Research into novel extraction techniques such as solid-phase extraction (SPE) with functionalized sorbents or liquid-phase microextraction (LPME) could streamline sample cleanup and pre-concentration, improving detection limits and reproducibility. mdpi.com
Capillary Electrophoresis (CE): CE offers an alternative separation technique with high efficiency and low sample consumption. researchgate.net Developing CE-based methods, potentially coupled to mass spectrometry, could provide a complementary analytical tool for the analysis of this polar compound. researchgate.net
| Technique | Principle | Potential Advantages for this Analyte | Key Research Focus |
|---|---|---|---|
| LC-MS/MS | Liquid chromatographic separation followed by mass spectrometric detection of precursor and product ions. | High selectivity and sensitivity for polar, non-volatile compounds in complex matrices. researchgate.net | Optimization of ionization source, fragmentation pathways, and chromatographic conditions. |
| GC-MS | Gas chromatographic separation followed by mass spectrometric detection. Requires derivatization for polar -OH groups. | High resolution separation of isomers. | Development of efficient and stable derivatization protocols. |
| SPE | Selective adsorption of the analyte onto a solid phase for purification and concentration. | Removes matrix interferences; improves detection limits. mdpi.com | Screening and synthesis of novel sorbents with high affinity for substituted phenols. |
| CE-MS | Separation based on electrophoretic mobility in a capillary, coupled to a mass spectrometer. | High separation efficiency; low solvent and sample consumption. researchgate.net | Interface optimization and addressing sensitivity challenges. |
Design of Highly Functionalized Derivatives for Specific Material Properties
The core structure of this compound is a versatile scaffold that can be chemically modified to create a wide range of derivatives with specific functionalities. jmchemsci.comnih.gov This represents a significant opportunity for developing new materials.
Future research directions include:
Polymer Additives: Hindered phenols are well-known antioxidants used to prevent polymer degradation. nih.gov Synthesizing derivatives of this compound and evaluating their performance as multifunctional polymer additives (e.g., combined antioxidant and UV-stabilizer) is a promising avenue. nih.gov
Building Blocks for Resins and Polymers: The two hydroxyl groups can act as reactive sites for polymerization. Research could explore the use of this diol as a monomer for producing new phenolic resins, polyesters, or polycarbonates with unique thermal and mechanical properties conferred by the trimethyl-substituted ring.
Dendritic and Nanostructured Materials: The compound could serve as a core or branching unit in the synthesis of dendrimers or other nanostructured materials. nih.govresearchgate.net Such materials have applications in catalysis, drug delivery, and sensor technology.
Deepening Mechanistic Understanding through Advanced Spectroscopic Probes
A thorough understanding of the reaction mechanisms involving this compound is fundamental to optimizing its synthesis and predicting its behavior. digitellinc.com The use of advanced spectroscopic techniques that can probe reactions as they occur (in situ) is crucial.
Emerging opportunities in this field are:
In Situ Spectroscopy: Applying techniques like in situ FTIR and UV-Vis spectroscopy to monitor catalytic reactions in real-time can help identify transient intermediates and active species on a catalyst's surface. digitellinc.comrsc.org This would provide invaluable insight into the synthetic pathways discussed in section 8.1.
Transient and Time-Resolved Spectroscopy: To study the behavior of this molecule upon light excitation (photochemistry), techniques like transient absorption spectroscopy are needed. This can elucidate the properties and reaction dynamics of its excited states, which is relevant for photocatalysis applications. acs.orgrsc.org
Advanced NMR Techniques: Specialized NMR experiments can provide detailed information about reaction kinetics and help to characterize short-lived intermediates that are difficult to isolate. acs.org
Integration with Biomass-Derived Chemistry for Sustainable Production
In the shift towards a circular economy, developing production routes from renewable resources is a paramount goal. Biomass, particularly lignin (B12514952), is a rich source of aromatic compounds and represents a sustainable feedstock for producing chemicals like substituted phenols. nih.govnih.gov
Key future research directions include:
Lignin Valorization: A major opportunity lies in developing selective catalytic or biocatalytic methods to break down lignin into platform chemicals that can be converted into this compound. nih.govresearchgate.net This "lignin-first" approach is a cornerstone of modern biorefineries.
Biocatalysis and Enzyme Engineering: Exploring the use of engineered enzymes, such as oxidases and peroxidases, for the synthesis of the target molecule or its precursors offers a green and highly selective alternative to traditional chemical methods. nih.govnih.govresearchgate.net This could involve a one-pot cascade reaction starting from a simple, bio-derived phenol. researchgate.net
Techno-Economic and Life-Cycle Analysis: Alongside technical research, it is vital to assess the economic viability and environmental impact of any new bio-based production pathway to ensure its sustainability. nih.govnrel.gov
Expanding the Theoretical Chemistry Landscape for Predictive Modeling of Reactivity and Structure-Property Relationships
Computational chemistry provides a powerful tool for predicting molecular properties and guiding experimental work, saving time and resources. mdpi.commdpi.com Applying theoretical methods to this compound is an essential research direction.
Future theoretical studies should focus on:
Density Functional Theory (DFT) Calculations: Using DFT to model the geometry, electronic structure, and thermochemical properties of the molecule. researchgate.netnih.gov This can predict key parameters like O-H bond dissociation enthalpy (related to antioxidant activity), acidity (pKa), and reaction energy barriers. acs.orgacs.org
Predicting Spectroscopic Signatures: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the structural confirmation of the synthesized compound and its derivatives. doaj.org
Modeling Non-Covalent Interactions: Simulating the hydrogen bonds and other intermolecular forces to predict crystal packing and understand the stability of co-crystals, which supports the crystal engineering efforts described in section 8.2. rsc.org
| Property | Significance | Theoretical Method | Anticipated Trend for this compound |
|---|---|---|---|
| Bond Dissociation Enthalpy (O-H) | Relates to antioxidant potential; lower values suggest higher activity. acs.org | DFT (e.g., B3LYP) | Expected to be relatively low due to the electron-donating methyl groups stabilizing the resulting phenoxyl radical. |
| Gas-Phase Acidity / pKa | Indicates the ease of deprotonation of the hydroxyl groups. nih.gov | DFT with a solvation model. | Electron-donating groups typically increase pKa (decrease acidity) compared to unsubstituted phenol. |
| Intramolecular Hydrogen Bonding | Influences conformation and reactivity. acs.org | DFT, Atoms in Molecules (AIM) | Not possible due to the meta-positioning of the hydroxyl groups. Intermolecular H-bonding will dominate. |
| Ionization Enthalpy | Energy required to remove an electron; relates to redox properties. researchgate.net | DFT or higher-level ab initio methods. | Expected to be lower than phenol due to the electron-rich aromatic ring. |
Q & A
Q. Critical Factors :
- Temperature : Higher temperatures (>100°C) favor methylation but may lead to over-substitution.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates for metalation steps.
- Catalyst Selection : Lewis acids like FeCl₃ improve regioselectivity in methylation compared to AlCl₃ .
Basic: How can NMR spectroscopy confirm the structure of this compound?
Answer:
1H NMR analysis (as exemplified in a related compound, 2,4,5-Trimethylbenzene-1,3-diol) reveals distinct features (Figure 1, ):
| Chemical Shift (δ, ppm) | Assignment | Key Observations |
|---|---|---|
| 7.8 (sharp singlet) | Aromatic H (para to hydroxyl) | Indicates deshielding due to hydroxyl groups. |
| 6.1 (doublet) | Aromatic H (meta to methyl) | Splitting from adjacent substituents. |
| 3.5 (broad peak) | Hydroxyl (-OH) | Broad due to hydrogen bonding in DMSO. |
| 2.0 (singlet) | Methyl (-CH₃) | Integration confirms three equivalent methyl groups. |
Q. Methodological Tips :
- Solvent Choice : DMSO-d₆ resolves hydroxyl protons but may suppress methyl signals; CDCl₃ is preferable for methyl group analysis.
- Decoupling Experiments : Use NOESY to differentiate between methyl and aromatic protons.
Advanced: How do steric and electronic effects of methyl substituents influence reactivity in electrophilic substitution?
Answer:
The methyl groups at positions 4, 5, and 6 exert competing steric and electronic effects:
- Electronic Effects : Methyl is electron-donating (+I effect), activating the benzene ring toward electrophiles. However, the 1,3-diol groups are electron-withdrawing, creating a polarized ring .
- Steric Effects : Methyl groups at 4,5,6 positions hinder electrophilic attack at adjacent sites, directing substitution to less hindered positions (e.g., para to hydroxyl groups).
Example : Nitration occurs preferentially at position 2 (ortho to hydroxyl), despite electronic activation at position 4, due to steric blocking by methyl groups .
Advanced: What strategies resolve contradictions in reported biological activities of derivatives?
Answer:
Discrepancies in bioactivity studies often arise from:
- Substituent Positional Isomerism : Methyl vs. fluorine substituents (e.g., 4,5,6-Trifluorobenzene-1,3-diol ) alter lipophilicity and binding affinity.
- Experimental Variability : Differences in cell lines, solvent systems, or assay conditions.
Q. Resolution Strategies :
- Systematic SAR Studies : Compare derivatives with incremental structural changes (e.g., mono-, di-, and tri-methylated analogs).
- Meta-Analysis : Cross-reference data from orthogonal assays (e.g., enzyme inhibition vs. cellular uptake) to identify consistent trends .
Basic: What are key considerations for solubility and stability studies?
Answer:
- Solubility :
- Stability :
Advanced: How can stereoselective modification of the 1,3-diol moiety be achieved?
Answer:
Stereoselective functionalization requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
